molecular formula C8H4ClN3O2 B035215 4-Chloro-8-nitroquinazoline CAS No. 19815-18-0

4-Chloro-8-nitroquinazoline

Cat. No.: B035215
CAS No.: 19815-18-0
M. Wt: 209.59 g/mol
InChI Key: YNIKQCKETYIRTH-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinazoline is a quinazoline derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including this compound, are known for their antiproliferative properties, making them valuable in the development of therapeutic agents .

Mechanism of Action

Target of Action

4-Chloro-8-nitroquinazoline is a derivative of quinazoline, a scaffold known for its wide range of biological activities . The primary targets of quinazoline derivatives are tyrosine kinases , including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

Quinazoline derivatives interact with their targets by inhibiting the tyrosine kinase activity. This inhibition disrupts the phosphorylation process, a key step in signal transduction for cell growth and proliferation

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. Primarily, it disrupts the EGFR and VEGFR-2 signaling pathways, which are involved in cell proliferation, angiogenesis, and survival . The downstream effects include reduced cell growth and proliferation, potentially leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of quinazoline derivatives are generally influenced by their chemical structure, and modifications can enhance their bioavailability .

Result of Action

The inhibition of tyrosine kinases by this compound leads to disruption of cell signaling pathways, resulting in reduced cell growth and proliferation . This makes quinazoline derivatives potential candidates for anticancer agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Moreover, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and light exposure .

Preparation Methods

The synthesis of 4-Chloro-8-nitroquinazoline typically involves several steps, including condensation, nitration, and chlorination. One common synthetic route starts with 2-amino-4-chlorobenzoic acid, which undergoes a series of reactions to yield the target compound . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards .

Chemical Reactions Analysis

4-Chloro-8-nitroquinazoline undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives with unique properties.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, to create a wide range of derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in various chemical reactions and processes.

    Biology: The compound has shown promise in inhibiting the proliferation of cancer cells, making it a valuable tool in cancer research.

    Medicine: Due to its antiproliferative properties, 4-Chloro-8-nitroquinazoline is being investigated as a potential therapeutic agent for treating various cancers.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

4-Chloro-8-nitroquinazoline is unique among quinazoline derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

    4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with potent antiproliferative properties.

    4-Anilinoquinazolines: A class of compounds that includes gefitinib, erlotinib, and afatinib, which are used as tyrosine kinase inhibitors in cancer therapy.

Compared to these compounds, this compound offers unique advantages in terms of its specific molecular interactions and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-8-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIKQCKETYIRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466514
Record name 4-Chloro-8-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-18-0
Record name 4-Chloro-8-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19815-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-nitroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-nitroquinazoline
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Synthesis routes and methods I

Procedure details

N, N-dimethylaniline (0.37 ml, 1.23 mmol) was added dropwise to a solution of 8-nitro-3H-quinazolin-4-one 476 (200 mg, 1.04 mmol) in POCl3 (1.25 ml, 10.5 mmol) at 0° C. The mixture was heated at 65° C. for 1.5 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with sat. NaHCO3 solution and the aqueous phase was extracted with EtOAc (25 ml, ×2). The combined organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/DCM (80:20) to give the title compound (130 mg, 59.63%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Yield
59.63%

Synthesis routes and methods II

Procedure details

A suspension of 8-nitroquinazolin-4(3H)-one (1.0 g, 5.23 mmol) and PCl5 (1.3 g, 6.24 mmol) in POCl3 (5 mL) was heated at reflux for 4 h. Then the reaction mixture was concentrated and the concentrate was diluted with Et2O. The precipitated solid was filtered and dried to afford 1.0 g of the title product. 1H NMR (300 MHz, DMSO d6): δ 9.25 (s, 1H), 8.71 (d, J=7.8 Hz, 1H), 8.59 (d, J=7.8 Hz, 1H), 8.07-8.02 (t, J=7.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8-nitroquinazolin-4(3H)-one (Intermediate-7, step-1, 300 mg, 1.57 mmol) in POCl3 (3 mL) was heated at reflux for 2 h. Then the reaction mixture was concentrated and dried to afford 4-chloro-8-nitroquinazoline which was used for the next step without further purification. Then NaH (263 mg, 11.54 mmol, 95%) was added to EtOH (2 mL) at 0° C. and stirred at that temperature for 15 minutes before it was added to a solution of 4-chloro-8-nitroquinazoline in THF (2 mL) at 0° C. Then the reaction mixture was stirred at rt for 4 h. Then the reaction mixture was quenched with water and was extracted with EtOAc. The organic layer was washed with brine, separated, dried, filtered and concentrated. The residue was purified by column chromatography to afford 200 mg of the title product. MS (m/z): 220.23 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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